Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that features a thiophene ring fused with a pyrazolo[3,4-b]pyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, and the pyrazolo[3,4-b]pyridine structure, a nitrogen-containing heterocycle, endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a thiophene derivative with a pyrazole precursor under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the thiophene ring .
Scientific Research Applications
Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure but lack the pyrazolo[3,4-b]pyridine moiety.
Pyrazolo[3,4-b]pyridine Derivatives: Compounds like 1H-pyrazolo[3,4-b]pyridine and its substituted derivatives share the pyrazolo[3,4-b]pyridine structure but lack the thiophene ring.
The uniqueness of this compound lies in the combination of the thiophene and pyrazolo[3,4-b]pyridine moieties, which endows it with distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H15N3O2S/c1-4-20-15(19)12-7-9(2)16-14-13(12)10(3)17-18(14)11-5-6-21-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
QQOHBMZBMMKCDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NN(C2=NC(=C1)C)C3=CSC=C3)C |
Origin of Product |
United States |
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